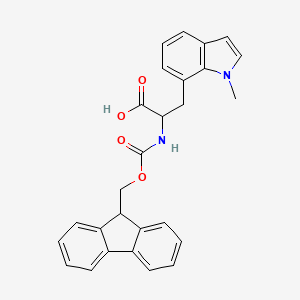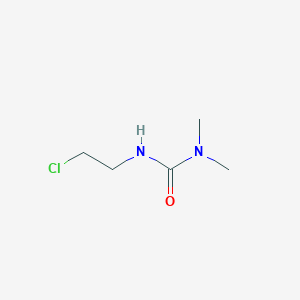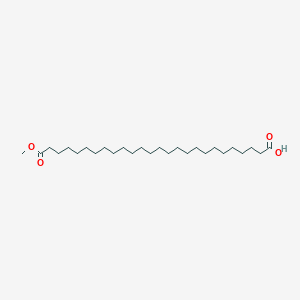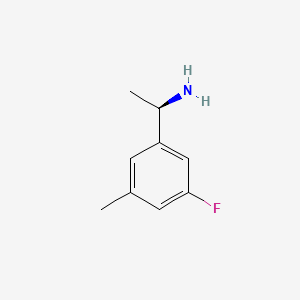
(S)-3-(Difluoromethyl)-2-(pyrrolidin-2-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(Difluoromethyl)-2-(pyrrolidin-2-yl)benzonitrile is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a difluoromethyl group, a pyrrolidine ring, and a benzonitrile moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Difluoromethyl)-2-(pyrrolidin-2-yl)benzonitrile typically involves multiple steps, starting from commercially available precursors. One common approach includes the formation of the pyrrolidine ring followed by the introduction of the difluoromethyl group and the benzonitrile moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to streamline the synthesis, allowing for better control over reaction parameters and reducing waste .
Chemical Reactions Analysis
Types of Reactions
(S)-3-(Difluoromethyl)-2-(pyrrolidin-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction could produce difluoromethyl alcohols.
Scientific Research Applications
(S)-3-(Difluoromethyl)-2-(pyrrolidin-2-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound’s unique properties make it valuable in the development of materials with specific chemical and physical characteristics.
Mechanism of Action
The mechanism of action of (S)-3-(Difluoromethyl)-2-(pyrrolidin-2-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-(Trifluoromethyl)-2-(pyrrolidin-2-yl)benzonitrile
- (S)-3-(Chloromethyl)-2-(pyrrolidin-2-yl)benzonitrile
- (S)-3-(Bromomethyl)-2-(pyrrolidin-2-yl)benzonitrile
Uniqueness
(S)-3-(Difluoromethyl)-2-(pyrrolidin-2-yl)benzonitrile stands out due to the presence of the difluoromethyl group, which imparts unique electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from its analogs.
Properties
Molecular Formula |
C12H12F2N2 |
|---|---|
Molecular Weight |
222.23 g/mol |
IUPAC Name |
3-(difluoromethyl)-2-[(2S)-pyrrolidin-2-yl]benzonitrile |
InChI |
InChI=1S/C12H12F2N2/c13-12(14)9-4-1-3-8(7-15)11(9)10-5-2-6-16-10/h1,3-4,10,12,16H,2,5-6H2/t10-/m0/s1 |
InChI Key |
NWERSRBUYDSDHX-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=C(C=CC=C2C(F)F)C#N |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC=C2C(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


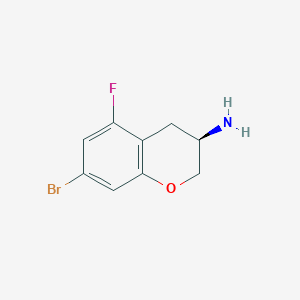
![6-Bromo-2,8-dimethylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B12982445.png)
![2-Ethyltetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione](/img/structure/B12982450.png)
![(3aR,7aS)-octahydrofuro[3,4-c]pyridine](/img/structure/B12982456.png)
![5-Methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid](/img/structure/B12982458.png)
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12982463.png)

